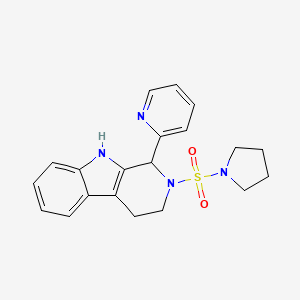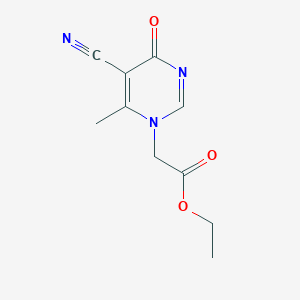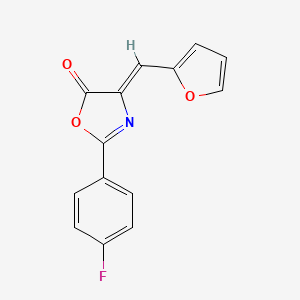![molecular formula C15H14N2OS B5665873 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5665873.png)
5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the family of thieno[2,3-d]pyrimidine derivatives. This compound has attracted the attention of researchers due to its potential therapeutic applications, especially in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of protein kinases, which are involved in the regulation of cell growth and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a common mechanism of action of many anticancer drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied in various in vitro and in vivo models. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of various signaling pathways that are involved in cancer progression, such as the PI3K/Akt/mTOR pathway. Additionally, it has been found to have anti-inflammatory and anti-angiogenic effects, which make it a potential candidate for the treatment of inflammatory diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in in vivo studies.
Orientations Futures
There are several future directions for the study of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to optimize its chemical structure to improve its solubility and pharmacokinetic properties. Additionally, it would be interesting to explore the potential of this compound in combination therapy with other anticancer drugs. Finally, the development of animal models that closely resemble human cancer would be valuable for studying the efficacy and safety of this compound in vivo.
Méthodes De Synthèse
The synthesis of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-aminothiophene with ethyl 4-bromobenzoate in the presence of potassium carbonate and copper powder to form 5-(4-ethylphenyl)thieno[2,3-d]pyrimidine-4(3H)-one. This intermediate is then reacted with methyl iodide in the presence of potassium carbonate to form 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Applications De Recherche Scientifique
The potential therapeutic applications of 5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied in various scientific research studies. This compound has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of inflammatory diseases and cancer.
Propriétés
IUPAC Name |
5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-3-10-4-6-11(7-5-10)12-8-19-14-13(12)15(18)17(2)9-16-14/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDCNRXTXOWPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-ethyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5665792.png)

![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)
![2-acetyl-8-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5665817.png)
![1-[(4-bromophenoxy)acetyl]piperidine](/img/structure/B5665833.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5665840.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5665852.png)
![2-[(3-methylpyridin-2-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5665858.png)
![4-{[5-(3-chlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5665863.png)
![4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5665867.png)


![[(3aS*,9bS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665883.png)
